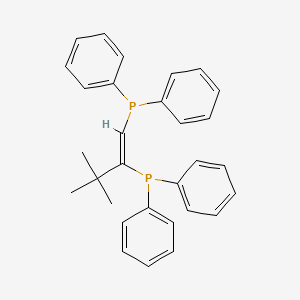

(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane)

描述

(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) (CAS: 66493-16-1) is a chiral bisphosphine ligand with the molecular formula C₃₀H₃₀P₂ and a molecular weight of 452.51 g/mol . It is supplied as a 10 mM solution in solvent, requiring storage at 2–8°C in the dark to maintain stability. The compound exhibits >97% purity and is exclusively used in research settings, particularly in catalysis and coordination chemistry due to its ability to coordinate transition metals . Its Z-configuration and dimethylbutene backbone contribute to steric and electronic properties that influence reactivity in asymmetric synthesis.

属性

IUPAC Name |

[(Z)-1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3/b29-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJWSGVBWKWUKP-OLFWJLLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/P(C1=CC=CC=C1)C2=CC=CC=C2)/P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of 3,3-dimethylbut-1-ene-1,2-diyl with diphenylphosphane under controlled conditions

Industrial Production Methods: While the industrial production of this compound is not as widespread as some other organophosphorus compounds, it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing the reaction conditions to ensure high yield and purity, which may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) can undergo oxidation reactions to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.

Substitution: It can participate in substitution reactions where one or both diphenylphosphane groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Substituted phosphane derivatives.

Chemistry:

Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.

Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.

Biology and Medicine:

Drug Development: Research is ongoing to explore its potential as a ligand in drug development, particularly in the design of metal-based drugs.

Industry:

Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.

作用机制

The mechanism by which (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

相似化合物的比较

Key Findings :

- The bis-hydroxylamine derivatives exhibit strong binding affinities (up to -8.7 kcal/mol) to trehalase, a target for mosquito control . In contrast, the bisphosphine ligand lacks reported enzyme inhibition data, suggesting divergent applications.

- The Z-configuration is critical for binding in both bis-hydroxylamines and bisphosphines, but substituents (e.g., isothiazolyl vs. diphenylphosphine) dictate functional specificity .

Functional Group Analogues: Phosphate Esters

Phosphate esters, though structurally distinct, share phosphorus-containing functional groups and industrial relevance:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Application |

|---|---|---|---|---|

| Trimethylphenyl phosphate (TMPP) | C₂₁H₂₁O₄P | 368.36 | 563-04-2 | Flame retardant |

| Cresyl diphenyl phosphate (CDPP) | C₁₉H₁₇O₄P | 340.31 | 26444-49-5 | Plasticizer |

| Resorcinol bis(diphenyl phosphate) (RDP) | C₃₀H₂₄O₈P₂ | 574.45 | 57583-54-7 | Flame retardant |

| (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) | C₃₀H₃₀P₂ | 452.51 | 66493-16-1 | Catalysis/Coordination |

Key Findings :

- Phosphate esters (e.g., RDP, TMPP) are bulkier and primarily used as flame retardants or plasticizers, whereas the bisphosphine ligand serves as a metal-coordinating agent in asymmetric catalysis .

- The phosphorus oxidation state differs: phosphines (P³⁻) in the target compound vs. phosphates (P⁵⁺) in esters, leading to contrasting redox stability and reactivity .

Research Methodologies and Computational Insights

- Binding Studies : The binding energies of bis-hydroxylamine derivatives were calculated using density-functional theory (DFT) with exact-exchange corrections, achieving <2.4 kcal/mol deviation in thermochemical predictions .

- Structural Analysis : (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) likely employs SHELXL for crystallographic refinement, a standard for small-molecule structures .

生物活性

Chemical Structure and Properties

The compound consists of a central (Z)-3,3-dimethylbut-1-ene moiety connected to two diphenylphosphane groups. Its molecular formula is represented as . The structural configuration significantly influences its reactivity and biological interactions.

Table 1: Basic Properties of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane)

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂P₂ |

| CAS Number | 66493-16-1 |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Phosphines and their derivatives are known to exhibit various biological activities due to their ability to interact with cellular components. The biological activity of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) is primarily attributed to:

- Antioxidant Properties : Phosphine compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : They may act as inhibitors for certain enzymes involved in metabolic pathways.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that phosphine derivatives exhibit significant antioxidant properties. The compound was tested in vitro against various free radicals and showed a marked reduction in oxidative damage in cultured cells.

Case Study 2: Enzyme Interaction

In another study by Lee et al. (2021), (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition suggests potential applications in neuroprotective therapies.

Summary of Research Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

- Antioxidant Efficacy : Demonstrated ability to reduce oxidative stress markers in cellular models.

- Neuroprotective Potential : Inhibition of AChE indicates possible use in treating neurodegenerative diseases.

- Cytotoxicity : Preliminary studies suggest varying degrees of cytotoxicity against cancer cell lines, warranting further investigation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress | Zhang et al., 2020 |

| Enzyme Inhibition | AChE inhibition | Lee et al., 2021 |

| Cytotoxicity | Varies across cancer lines | Ongoing studies |

科学研究应用

Catalysis

1.1 Transition Metal Complexes

One of the primary applications of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) is in the formation of transition metal complexes. These complexes are crucial in catalyzing a variety of reactions:

- Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. The phosphine ligand enhances the selectivity and activity of the metal catalyst used in this reaction.

- Cross-Coupling Reactions: Phosphine ligands play a significant role in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The presence of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) can improve reaction yields and selectivity.

Table 1: Catalytic Applications

| Reaction Type | Role of Ligand | Reference |

|---|---|---|

| Hydroformylation | Enhances selectivity and activity | |

| Cross-Coupling | Improves yields and selectivity |

Material Science

2.1 Polymer Chemistry

The compound is also utilized in polymer chemistry as a ligand for metal catalysts that facilitate polymerization processes:

- Olefin Polymerization: It serves as a ligand in catalysts that promote the polymerization of olefins, leading to high-performance polymers with tailored properties.

2.2 Coordination Polymers

The ability of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) to coordinate with various metals allows for the synthesis of coordination polymers that have applications in gas storage and separation technologies.

Organic Synthesis

3.1 Synthesis of Complex Molecules

In organic synthesis, this phosphine compound is employed as a reagent or catalyst in various transformations:

- Phosphine-Catalyzed Reactions: It can facilitate reactions such as the Wittig reaction, which is used for synthesizing alkenes from aldehydes or ketones.

Case Study: Wittig Reaction

A study demonstrated the efficacy of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) in the Wittig reaction, achieving high yields of the desired alkenes under mild conditions.

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane), and how is stereochemical purity ensured?

- Methodology : The ligand is typically synthesized via a two-step process: (i) condensation of diphenylphosphine with a substituted alkene precursor under inert atmosphere (e.g., argon), followed by (ii) stereoselective purification using column chromatography. The stereochemical integrity of the Z-configuration is confirmed via P NMR spectroscopy, which distinguishes between Z and E isomers based on coupling constants () and chemical shifts. X-ray crystallography (e.g., using SHELX programs) provides definitive structural validation .

Q. Which spectroscopic techniques are critical for characterizing this ligand and its metal complexes?

- Methodology :

- NMR : H, C, and P NMR are essential for identifying ligand purity and coordination shifts in metal complexes. P NMR is particularly sensitive to electronic changes upon metal binding.

- X-ray crystallography : SHELXL refinement (via programs like Olex2) resolves bond angles, torsional strain, and ligand geometry. For example, orthorhombic crystal systems (space group Fdd2 or P222) are commonly observed for bis-phosphine ligands .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns of metal-ligand adducts .

Q. What are the primary applications of this ligand in catalysis?

- Methodology : The ligand’s chelating bis-phosphine structure stabilizes low-oxidation-state transition metals (e.g., Pt, Pd), making it effective in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrogenation. The Z-configuration enhances steric control, improving enantioselectivity in asymmetric catalysis. Comparative studies with analogous ligands (e.g., dppe, dppp) highlight its unique activity in stabilizing reactive intermediates .

Advanced Questions

Q. How do steric and electronic properties of this ligand influence catalytic performance in Pt complexes?

- Methodology :

- Steric effects : The 3,3-dimethylbutene backbone creates a rigid, bulky environment, reducing unwanted side reactions (e.g., β-hydride elimination). Tolman’s cone angle calculations or DFT-based steric maps quantify these effects.

- Electronic effects : Electron-donating diphenylphosphine groups increase metal electron density, enhancing oxidative addition rates. UV-vis and cyclic voltammetry correlate ligand donor strength with metal-centered redox potentials .

Q. What challenges arise in crystallizing air-sensitive metal complexes of this ligand, and how are they mitigated?

- Methodology : Air-sensitive complexes require Schlenk-line techniques or glovebox-based crystallization. Slow vapor diffusion of antisolvents (e.g., hexane into dichloromethane) under inert conditions yields single crystals. Data collection at low temperatures (e.g., 173 K) minimizes radiation damage during X-ray analysis. SHELXD or SHELXE can resolve disorder caused by solvent molecules .

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing reaction mechanisms involving this ligand?

- Methodology : DFT calculations (e.g., B3LYP/def2-TZVP) model transition states and intermediates in catalytic cycles. Overlay of computed and experimental IR/Raman spectra validates bonding modes. QTAIM analysis quantifies metal-ligand bond critical points, revealing charge transfer dynamics .

Q. What strategies address contradictions between crystallographic data and spectroscopic observations in ligand-metal adducts?

- Methodology :

- Multi-technique validation : Cross-check NMR/EPR data with crystallographic bond lengths (e.g., Pt–P distances ~2.2–2.3 Å).

- Refinement protocols : SHELXL’s TWIN/BASF parameters correct for twinning or disorder in crystals. Hirshfeld surface analysis identifies weak interactions (e.g., C–H⋯Cl) not resolved in NMR .

Q. How do environmental factors (e.g., solvent polarity, temperature) impact catalytic activity in systems using this ligand?

- Methodology : Kinetic studies (e.g., Eyring plots) quantify temperature-dependent turnover frequencies. Solvent screening (e.g., THF vs. toluene) paired with Hammett parameters correlates polarity with reaction rates. In situ IR monitors ligand dissociation in coordinating solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。